9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride
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Overview
Description
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is a chemical compound with the molecular formula C19H23N3.3ClH. It is a derivative of cinchonidine, a naturally occurring alkaloid found in the bark of cinchona trees. This compound is known for its applications in organic synthesis and catalysis, particularly in asymmetric reactions.
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in organic synthesis and pharmaceutical synthesis .
Mode of Action
It’s known that this compound has been used in the development of a novel type of supported multifunctional organocatalyst . This organocatalyst combines 9-Amino-(9-deoxy)epi-cinchonidine with Brønsted acid in the backbone of phosphotungstic acid .
Biochemical Pathways
It’s known that this compound has been used in the aldol addition of cyclohexanone to o, m or p-s .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride typically involves the modification of cinchonidine. One common method includes the reduction of cinchonidine to remove the hydroxyl group, followed by the introduction of an amino group at the 9-position. The final step involves the formation of the trihydrochloride salt. The reaction conditions often require the use of reducing agents such as sodium borohydride and amination reagents like ammonia or amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be further reduced to modify its functional groups.
Substitution: It participates in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amines, and substituted cinchonidine compounds .
Scientific Research Applications
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride has a wide range of applications in scientific research:
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals, serving as an intermediate in the production of various drugs.
Comparison with Similar Compounds
Similar Compounds
Cinchonidine: The parent compound, used in similar catalytic applications.
Quinine: Another cinchona alkaloid with antimalarial properties.
Quinidine: A stereoisomer of quinine, used as an antiarrhythmic agent.
Uniqueness
9-Amino-(9-deoxy)epi-cinchonidine trihydrochloride is unique due to its specific structural modifications, which enhance its catalytic properties and broaden its range of applications. Its ability to act as a chiral catalyst in asymmetric synthesis distinguishes it from other similar compounds.
Properties
IUPAC Name |
(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanamine;trihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3.3ClH/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17;;;/h2-7,9,13-14,18-19H,1,8,10-12,20H2;3*1H/t13?,14?,18?,19-;;;/m0.../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDYEFVAUOWZRJ-KBVCVLTASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC1CN2CCC1CC2[C@H](C3=CC=NC4=CC=CC=C34)N.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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